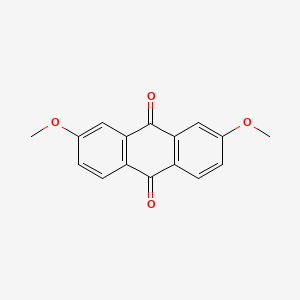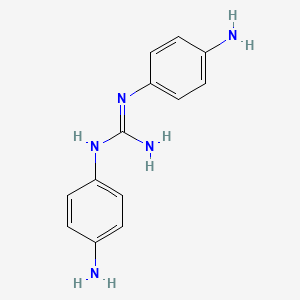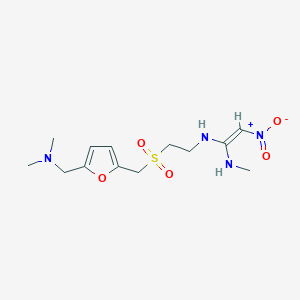
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The molecular formula of this compound is C6H10N4O2, and it is characterized by the presence of ethoxy and methoxy groups attached to the triazine ring.
Preparation Methods
The synthesis of 4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The general synthetic route includes the following steps:
Nucleophilic Substitution: Cyanuric chloride is reacted with an ethoxide ion to form 2-chloro-4-ethoxy-6-methoxy-1,3,5-triazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or other condensation products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides.
Medicine: The compound exhibits potential antitumor and antimicrobial properties, making it a candidate for drug development.
Materials Science: It is used in the production of polymer stabilizers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound has a similar structure but with a methyl group instead of an ethoxy group.
2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: This compound has both ethoxy and methyl groups, differing slightly in substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62096-91-7 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-ethoxy-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6-9-4(7)8-5(10-6)11-2/h3H2,1-2H3,(H2,7,8,9,10) |
InChI Key |
RVUUOSDJXUVERY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)

![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)
